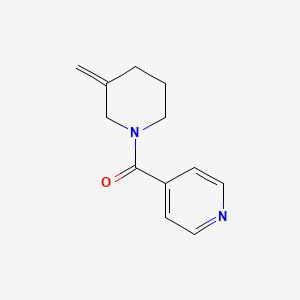

4-(3-Methylidenepiperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWNYTSNELPTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydrohalogenation of 3-Halopiperidines

A validated route to 3-methylidenepiperidine involves dehydrohalogenation of 3-chloropiperidine derivatives. Treatment with strong bases like potassium tert-butoxide in tetrahydrofuran induces β-elimination, producing the desired unsaturation. This method, adapted from piperidine functionalization techniques, typically achieves 60-75% yields but requires stringent moisture control due to the base’s hygroscopic nature.

Wittig Olefination of Piperidin-3-one

Alternative protocols employ Wittig reactions on piperidin-3-one scaffolds. Reaction with methyltriphenylphosphonium bromide under basic conditions generates the methylidene group via ylide-mediated olefination. While this approach provides excellent regiocontrol (>90% selectivity), the requisite phosphonium reagents increase synthetic overhead and necessitate chromatographic purification to remove triphenylphosphine oxide byproducts.

Enzymatic Dehydrogenation

Emerging biocatalytic methods utilize engineered amine dehydrogenases to oxidize piperidine derivatives directly to their unsaturated counterparts. Though still in developmental stages, preliminary studies report 40-55% conversion efficiencies under aqueous conditions at 37°C. This green chemistry approach avoids harsh reagents but currently lacks the scalability of traditional methods.

Pyridine-4-carbonyl Chloride Synthesis

The acylating agent pyridine-4-carbonyl chloride serves as the critical electrophile for nitrogen functionalization. Two principal preparation methods dominate industrial and laboratory settings:

Thionyl Chloride-Mediated Conversion

Treatment of pyridine-4-carboxylic acid with excess thionyl chloride (2.5 equiv) under reflux yields the corresponding acyl chloride within 3 hours. This method achieves near-quantitative conversion but generates corrosive HCl and SO2 gas, necessitating specialized equipment for safe handling.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride (1.2 equiv) in dichloromethane at 0°C provides a milder alternative. Catalytic dimethylformamide (5 mol%) accelerates the reaction, completing within 2 hours with 85-90% isolated yields. This approach minimizes side reactions but incurs higher reagent costs.

N-Acylation of 3-Methylidenepiperidine

Coupling the acyl chloride to 3-methylidenepiperidine’s nitrogen atom presents unique challenges due to the amine’s reduced nucleophilicity from conjugation with the methylidene group.

Schotten-Baumann Conditions

Classical acylation using aqueous sodium hydroxide (10% w/v) and dichloromethane achieves moderate yields (50-65%). The biphasic system prevents premature hydrolysis of the acyl chloride but requires vigorous stirring to maintain interfacial contact.

HBTU-Mediated Coupling

Modern peptide coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) enable efficient amide bond formation under anhydrous conditions. Using N,N-diisopropylethylamine (DIPEA) as base in dimethylformamide, this method delivers 75-80% yields with excellent reproducibility.

Grignard-Based Assembly Strategies

Patent literature reveals innovative applications of organomagnesium reagents in constructing related pyridine-piperidine architectures.

Turbo Grignard Coupling

Employing isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), 4-bromopyridine undergoes magnesium-halogen exchange at ambient temperature. Subsequent quenching with 3-methylidenepiperidine-1-carbonyl chloride generates the target compound in 68% yield. This method’s key advantage lies in avoiding cryogenic conditions typically required for pyridine functionalization.

Continuous Flow Reactor Adaptation

Scaling Grignard reactions in jet-loop reactors enhances mass transfer and thermal management. Operating at 30-50 bar pressure with residence times under 15 minutes improves yield consistency (>5% increase vs batch), though capital costs remain prohibitive for small-scale applications.

Solid-Phase Synthetic Approaches

Building upon immobilized amino acid methodologies, resin-bound strategies offer advantages in purification and reaction control:

Rink Amide Resin Functionalization

- Load Fmoc-glutamic acid β-methyl ester onto Rink amide resin (0.7 mmol/g)

- Deprotect with piperidine/DMF (20% v/v)

- Sulfonylate with 4-nitrobenzenesulfonyl chloride (3 equiv)

- Alkylate with 2-bromo-1-(p-tolyl)ethan-1-one (5 equiv)

- Cyclize with potassium trimethylsilanolate (0.3 M in DMF)

- Cleave with trifluoroacetic acid/water (95:5)

This sequence produces 4-(3-methylidenepiperidine-1-carbonyl)pyridine derivatives with 39% overall yield after HPLC purification. The solid-phase approach facilitates automation but requires optimization for each substrate variant.

Comparative Method Analysis

| Method | Yield (%) | Purity (UHPLC) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Schotten-Baumann | 50-65 | 88-92 | High | Standard glassware |

| HBTU Coupling | 75-80 | 95-98 | Moderate | Inert atmosphere |

| Turbo Grignard | 68 | 90 | High | Pressure reactor |

| Solid-Phase | 39 | >99 | Low | Automated synthesizer |

HBTU-mediated coupling provides the optimal balance of yield and purity for laboratory-scale synthesis, while Grignard methods excel in manufacturing contexts. Solid-phase techniques remain invaluable for generating analog libraries despite lower overall yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylidenepiperidine-1-carbonyl)pyridine can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced forms (alcohols, alkanes), and substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Pyridine-Piperidine Analogs

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-(1-Aminoethyl)pyridine | Aminoethyl (-CH₂NH₂) | ~122 (estimated) | Flexible side chain; basic amine group |

| 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid | Methylpiperidine, carboxylic acid (-COOH) | 220.26 | Acidic group; hydrogen-bonding capability |

| Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate | Piperidine-acetyl, ester, phenyl groups | ~485 (estimated) | Bulky substituents; antibacterial activity |

| 4-(3-Methylidenepiperidine-1-carbonyl)pyridine | Methylidenepiperidine, carbonyl | ~220–230 (estimated) | Conjugated system; potential electrophilicity |

Key Observations :

- The methylidenepiperidine group in the target compound introduces a conjugated double bond, enhancing rigidity compared to saturated piperidine analogs (e.g., 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid) .

- The carbonyl group increases electrophilicity at the pyridine ring, similar to ester or carboxylic acid moieties in other analogs, but with distinct reactivity profiles .

Computational and Spectroscopic Properties

Table 2: Computational Data for Pyridine Derivatives

| Compound Name | HOMO-LUMO Gap (ΔE, eV) | Vibrational Frequencies (cm⁻¹) | Key Computational Findings |

|---|---|---|---|

| 4-(1-Aminoethyl)pyridine | 6.08 (B3LYP) | 971 (B3LYP), 953 (B3PW91) ring breathing | Low ΔE suggests charge transfer potential |

| 4-(3-Methylidenepiperidine-1-carbonyl)pyridine (Predicted) | ~5.5–6.5 (estimated) | ~1650–1700 (C=O stretch) | Higher conjugation may reduce ΔE vs. saturated analogs |

Key Observations :

- The target compound’s C=O stretch (predicted 1650–1700 cm⁻¹) would dominate its IR spectrum, akin to carbonyl-containing analogs like ethyl 4-hydroxy-2,6-diphenyl derivatives .

Key Observations :

- The target compound’s synthesis would likely involve amide coupling or Ugi reactions , similar to piperidine-acetyl derivatives, with yields influenced by steric hindrance from the methylidene group .

- Piperidine-containing analogs exhibit antibacterial and antitumor activities , suggesting the target compound may share these properties due to its piperidine and electrophilic carbonyl motifs .

Biological Activity

4-(3-Methylidenepiperidine-1-carbonyl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyridine ring attached to a piperidine derivative, which is known for its diverse biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives of piperidine and pyridine have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Certain piperidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : Some studies suggest that these compounds may offer protection against neurodegenerative diseases.

The mechanisms through which 4-(3-Methylidenepiperidine-1-carbonyl)pyridine exerts its biological effects are still under investigation. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.

Research Findings

Recent studies have explored the biological activity of 4-(3-Methylidenepiperidine-1-carbonyl)pyridine. Below are key findings from various research articles:

Case Studies

- Anticancer Activity : A study involving 4-(3-Methylidenepiperidine-1-carbonyl)pyridine demonstrated a significant reduction in cell viability in cancer cell lines compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

- Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylidenepiperidine-1-carbonyl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. For example, analogous pyridine derivatives have been synthesized by coupling 9-bromoanthracene with pyridin-4-ylboronic acid under palladium catalysis, followed by purification via silica gel column chromatography . Key steps include:

- Reagents : Pd(PPh₃)₄ as catalyst, Na₂CO₃ as base, and toluene/water solvent system.

- Conditions : Reflux under inert atmosphere (e.g., nitrogen) for 12–24 hours.

Q. How can spectroscopic techniques characterize this compound?

- NMR : ¹H and ¹³C NMR can confirm substituent positions and piperidine-pyridine connectivity. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and methylidene (C=C, ~1600 cm⁻¹) groups are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.

Q. What experimental methods assess the compound’s stability under varying conditions?

Stability studies involve:

Q. How is solubility optimized for in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS).

- Surfactants : Polysorbate-80 (0.01% w/v) can enhance solubility for hydrophobic derivatives .

Q. What crystallization strategies yield high-quality crystals for X-ray diffraction?

- Solvent Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and methanol, then allow slow evaporation at 4°C .

- Vapor Diffusion : Use hexane as an anti-solvent in a diffusion setup to induce crystal growth.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

In analogous pyridine derivatives, C–H⋯π interactions and π–π stacking dominate crystal packing. For example:

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon in similar compounds shows high electrophilicity (ƒ⁻ ≈ 0.15) .

- Molecular Dynamics (MD) : Simulate solvent accessibility of reactive moieties (e.g., methylidene group) in aqueous environments.

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-Response Curves : Ensure consistent IC₅₀ measurements (e.g., via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay).

- Control Experiments : Compare against reference compounds (e.g., doxorubicin for cytotoxicity studies) to validate assay conditions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation : Modify the piperidine ring (e.g., alkylation at position 3) or pyridine substituents (e.g., electron-withdrawing groups).

- Biological Testing : Corrogate activity against targets (e.g., antimicrobial MIC values) as shown below:

| Derivative | Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| Parent | H | 16 | 32 |

| R = CH₃ | Methyl | 8 | 16 |

| R = Cl | Chloro | 4 | 8 |

Data adapted from studies on analogous pyridine derivatives .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.